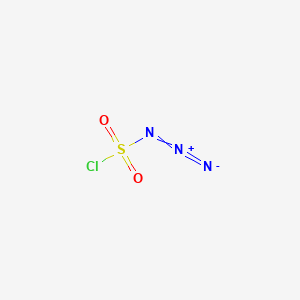

Chlorosulfonyl azide

Description

Structure

3D Structure

Properties

Molecular Formula |

ClN3O2S |

|---|---|

Molecular Weight |

141.54 g/mol |

IUPAC Name |

N-diazosulfamoyl chloride |

InChI |

InChI=1S/ClN3O2S/c1-7(5,6)4-3-2 |

InChI Key |

CUCPAVGOBYCBSR-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=[N+]=NS(=O)(=O)Cl |

Synonyms |

chlorosulfonyl azide ClSO2N3 |

Origin of Product |

United States |

Synthetic Methodologies for Chlorosulfonyl Azide and Its Analogues

Conventional and Established Synthesis Routes to Chlorosulfonyl Azide (B81097)

Established methods for synthesizing chlorosulfonyl azide typically involve the reaction of sulfuryl chloride with azide salts. These routes have been foundational in providing access to this compound, although they often require careful control of reaction conditions due to the reactive nature of the reagents and product.

Reaction of Sulfuryl Chloride with Azide Salts

A common and efficient method for preparing this compound involves the reaction of sulfuryl chloride (SO₂Cl₂) with sodium azide (NaN₃). This reaction is typically conducted in an aprotic solvent such as acetonitrile (B52724) (MeCN). The reaction proceeds via a metathetical reaction, where the chloride ions on sulfuryl chloride are substituted by azide ions from the azide salt. datapdf.com

The reaction can be represented by the following equation:

SO₂Cl₂ + NaN₃ → ClN₃O₂S + NaCl

This method has been reported to produce this compound safely and efficiently when carried out under controlled conditions, particularly with regard to solvent choice and the presence of catalysts. rsc.org

In Situ Generation Protocols

Given the potential hazards associated with handling and isolating this compound, in situ generation protocols have been developed. These methods involve generating this compound directly in the reaction mixture where it will be consumed, thus minimizing the need for its isolation and storage.

One approach involves the in situ preparation of sulfonyl chlorides from sulfonic acids, followed by their reaction with an azide salt in the same vessel. ijsrst.com This can be achieved using reagents like cyanuric chloride to activate the sulfonic acid and facilitate the formation of the sulfonyl chloride intermediate. ijsrst.com The subsequent addition of sodium azide to this mixture allows for the in situ formation of the sulfonyl azide. ijsrst.com

Another related strategy involves the in situ preparation of sulfonyl chlorides from thiols via oxidation, followed by reaction with sodium azide. organic-chemistry.org This one-pot process offers a convenient route to sulfonyl azides, including potentially this compound analogues, without isolating the intermediate sulfonyl chloride. organic-chemistry.org

In situ generation is also employed in the synthesis of other sulfonyl azides, such as trifluoromethanesulfonyl azide (TfN₃), which is synthesized in situ from trifluoromethanesulfonic anhydride (B1165640) and sodium azide. benchchem.com This highlights the broader applicability of in situ techniques for handling reactive sulfonyl azide species.

Catalytic Aspects in this compound Synthesis

The synthesis of this compound and related sulfonyl azides can be influenced by the presence of catalysts. For instance, the reaction of sulfuryl chloride with sodium azide in acetonitrile has been reported to be catalyzed by dimethylformamide (DMF). rsc.orgacs.org The effect of different solvents and catalysts on this reaction has been a subject of study aimed at optimizing yield and safety. rsc.org

In the context of generating sulfonyl azides from sulfonyl fluorides, Lewis base activation has been shown to be an effective approach, suggesting the role of basic catalysts in facilitating the reaction with azide sources like trimethylsilyl (B98337) azide. researchgate.net While this specific example pertains to sulfonyl fluorides, it illustrates the broader principle of catalytic influence in sulfonyl azide formation reactions.

Advanced and Optimized Synthetic Approaches

Efforts to improve the synthesis of this compound and its analogues have led to the development of advanced and optimized approaches, focusing on aspects like continuous flow processing and the design of alternative azide transfer reagents.

Continuous Flow Synthesis and Scale-Up Considerations

Continuous flow synthesis offers significant advantages for the production of hazardous or highly reactive compounds like this compound, primarily due to enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comcore.ac.uk The small reaction volumes and efficient heat transfer in flow systems help to mitigate risks associated with exothermic reactions and the handling of energetic materials. core.ac.ukrsc.org

While direct continuous flow synthesis of this compound itself is not extensively detailed in the provided results, the application of continuous flow to the synthesis of related sulfonyl chlorides and other diazo transfer reagents highlights its potential. For example, continuous flow processes have been developed for the synthesis of aryl sulfonyl chlorides, precursors to some sulfonyl azides, demonstrating improved safety and space-time yields compared to batch processes. mdpi.com Continuous flow diazotization reactions, which often involve reactive intermediates, have also been successfully implemented to improve efficiency and inhibit side reactions. researchgate.net

The scale-up of reactions involving azide chemistry and potentially energetic intermediates is a critical consideration. Continuous flow systems are well-suited for scaling up such processes, allowing for the production of larger quantities while maintaining safety and control. mdpi.comcore.ac.uk Studies on the continuous flow synthesis and isolation of other diazo transfer reagents, such as nonaflyl azide, further illustrate the applicability of this technology for handling and producing sulfonyl azides on a larger scale. researchgate.net

Development of Alternative Azide Transfer Reagents

Recognizing the challenges associated with handling this compound and other sulfonyl azides, researchers have developed alternative reagents for transferring the azide group. These reagents aim to provide safer and more convenient options for introducing the azide functionality into organic molecules.

One such development is imidazole-1-sulfonyl azide hydrochloride (ISA-HCl), which has been presented as an efficient and convenient diazo transfer reagent. acs.orgnih.govacs.org It can be prepared from the reaction of sodium azide and sulfuryl chloride, followed by the addition of imidazole. researchgate.net Although ISA-HCl itself has presented some stability concerns, the development of its hydrogen sulfate (B86663) salt has shown improved stability. acs.orgresearchgate.net

Another class of alternative reagents includes sulfamoyl azide transfer agents, such as 2,3-dimethyl-1H-imidazolium triflate. nih.govacs.org This reagent allows for the generation of sulfamoyl azides from secondary amines under mild conditions. nih.govacs.org These sulfamoyl azides can then be used in subsequent reactions, such as copper-catalyzed azide-alkyne cycloadditions. nih.govacs.org

Trifluoromethanesulfonyl azide (TfN₃) is another widely used diazo transfer reagent, synthesized in situ from trifluoromethanesulfonic anhydride and sodium azide. benchchem.com It is employed for converting amines to azides and in azidofluoromethylation reactions. benchchem.com While effective, TfN₃ has also been associated with potential hazards, prompting the exploration of even safer alternatives. benchchem.com

The development of "sulfonyl-azide-free" (SAFE) protocols for diazo transfer reactions represents a significant advancement, aiming to avoid the use of potentially explosive sulfonyl azides altogether. researchgate.net These protocols provide alternative routes to diazo compounds from active methylene (B1212753) precursors, demonstrating a remarkable substrate scope and applicability in parallel and diversity-oriented synthesis. researchgate.net

Metal-Free and Green Chemistry Principles in Synthesis

While this compound itself is often prepared using established methods involving sulfuryl chloride and sodium azide, which may not fully align with stringent green chemistry principles due to the handling of hazardous materials, the broader field of sulfonyl azide synthesis is increasingly exploring greener alternatives. Metal-free approaches are particularly relevant in the context of diazo transfer reactions and the synthesis of various sulfonyl azide analogues.

One area where metal-free principles are applied is in the synthesis of sulfonyl azides from sulfonic acids. A method has been reported for the direct, one-pot synthesis of various sulfonyl azides from sulfonic acids using a system of triphenylphosphine (B44618) (PPh₃), trichloroisocyanuric acid (TCCA), and sodium azide (NaN₃) at room temperature. This approach offers mild reaction conditions, high yields, and short reaction times, utilizing low-priced reagents and directly converting sulfonic acids to sulfonyl azides. researchgate.net

Another example is the metal-free construction of primary sulfonamides, which are related to sulfonyl azides, through a three-component reaction involving sodium metabisulfite, sodium azide, and aryldiazonium salts. This method utilizes readily available inorganic salts as the sulfur dioxide surrogate and nitrogen source. rsc.org

Trifluoromethanesulfonyl azide (TfN₃), a related halosulfonyl azide, has been employed as a bifunctional reagent in metal-free azidotrifluoromethylation of unactivated alkenes. This reaction allows for the simultaneous incorporation of both trifluoromethyl (CF₃) and azide (N₃) groups without the need for transition metals, offering an atom-economic and cost-efficient route to valuable difunctionalized structures. benchchem.comnih.gov

Furthermore, "sulfonyl-azide-free" protocols for diazo transfer reactions in aqueous media have been developed. These methods aim to avoid handling potentially explosive sulfonyl azides directly while still achieving the desired diazo transfer, contributing to safer and potentially greener synthetic routes. researchgate.net

Synthesis of this compound Analogues and Related Sulfonyl Azides

The synthesis of this compound analogues and related sulfonyl azides often involves the transformation of suitable sulfuryl or sulfonyl precursors with an azide source, typically sodium azide.

Preparation of Sulfamoyl Azides

Sulfamoyl azides, featuring an N-SO₂N₃ moiety, can be prepared through various routes. A historical method involves the reaction of sulfamoyl chlorides with sodium azide. However, this route can be problematic for the synthesis of arylsulfamoyl azides due to undesired chlorination of the aromatic ring by sulfuryl chloride. nih.govacs.orgacs.org An alternative synthesis of arylsulfamoyl azides utilized this compound, although this reagent is highly explosive and difficult to handle, and the yields were often modest. nih.govacs.orgacs.org

More recently, sulfamoyl azides have been generated from secondary amines using novel sulfonyl azide transfer agents, such as 2,3-dimethyl-1H-imidazolium triflate. nih.govacs.orgacs.orgnih.gov This method offers a convenient way to access alkyl- and arylsulfamoyl azides from a variety of secondary amines in high yields. nih.govacs.org The exclusive use of secondary amines is important to prevent hydrolysis of the sulfamoyl azide product. nih.govacs.org

Another approach to sulfamoyl azides involves the reaction of sulfuryl azide with sodium borohydride. tandfonline.com

Synthesis of Halosulfonyl Azides

Halosulfonyl azides, with the general structure XSO₂N₃ where X is a halogen, include this compound (X=Cl) and fluoro- or bromoselenonyl azides (X=F, Br), which are structurally related. This compound can be synthesized by the reaction of sulfuryl chloride with sodium azide, often in a solvent like acetonitrile. rsc.orgacs.org The choice of solvent and potential catalysts can influence the efficiency and safety of this reaction. rsc.org

Studies on the structural stability of haloselenonyl azides (XSeO₂N₃) have shown that they are predicted to exist primarily in a gauche conformation. mdpi.com While this discusses selenonyl azides, it highlights the structural considerations within the broader class of halosulfonyl/selenonyl azides.

Trifluoromethanesulfonyl azide (CF₃SO₂N₃), a notable halosulfonyl azide, is typically synthesized by the reaction of trifluoromethanesulfonic anhydride with sodium azide. benchchem.comnih.gov This method is widely used for its laboratory-scale production due to its simplicity and efficiency. benchchem.com

Diversification of Sulfonyl Azide Structures

The ability to synthesize a diverse range of sulfonyl azide structures is crucial for their application in various chemical transformations, including diazo transfer reactions, click chemistry, and the introduction of functional groups. acs.orgoup.comnih.gov

Methods for diversifying sulfonyl azide structures include the synthesis from sulfonic acids using the PPh₃/TCCA/NaN₃ system, which allows for the preparation of alkanesulfonyl, arenesulfonyl, and heteroarenesulfonyl azides. researchgate.net

Sulfonyl azides with various chemical handles and functional moieties, such as protected amines, azides, alkynes, thiols, fluorophores (like pyrene (B120774) and dansyl), photo-switchable azobenzenes, and steroids, have been synthesized. oup.comnih.gov These modified sulfonyl azides can be used to functionalize oligonucleotides, for example, via the Staudinger reaction during solid phase synthesis. oup.comnih.gov

The synthesis of N-sulfonyl amidines, which can be prepared from sulfonyl azides, also demonstrates the diversification potential. These can be synthesized through multicomponent reactions involving sulfonyl azides, alkynes, and amines, or by the reaction of thioamide derivatives with sulfonyl azides. beilstein-journals.orgopenaccesspub.org

The development of new diazo-transfer reagents, such as imidazole-1-sulfonyl azide hydrochloride and its analogues, also contributes to the diversification of accessible sulfonyl azide-like reactivity and the ability to transfer the diazo group to various substrates. acs.orgacs.orgmdpi.com

Reactivity and Mechanistic Investigations of Chlorosulfonyl Azide

Fundamental Reactivity Modes and Pathways

Thermal Decomposition and Nitrogen Extrusion

Thermal decomposition is a prominent reaction pathway for organic azides, including sulfonyl azides, typically leading to the extrusion of diatomic nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. This process is often associated with a significant energy release. mdpi.comnih.govbeilstein-journals.orgwikipedia.orggoogle.com The thermal decomposition of azide (B81097) groups is generally observed at temperatures above 100 °C, with the maximum decomposition speed often occurring at higher temperatures, such as around 220 °C for some azide-containing materials. mdpi.com The weight loss observed during thermal decomposition corresponds to the loss of a nitrogen molecule per azide group. mdpi.com

While specific thermal decomposition data for chlorosulfonyl azide was not extensively detailed in the provided sources, related sulfonyl azides have been studied. The thermal stability of diazo transfer reagents, including sulfonyl azides, is generally higher than that of diazo compounds, but their decomposition can have a larger energetic yield. nih.gov An average enthalpy of decomposition (ΔHD) of -201 kJ/mol has been reported for sulfonyl azide reagents. nih.gov

| Compound Class | Typical Decomposition Initiation Temperature | Average Enthalpy of Decomposition (ΔHD) |

| Sulfonyl Azides | > 100 °C (can vary) | -201 kJ/mol (average for reagents) nih.gov |

| Diazo Compounds | Lower than sulfonyl azides (e.g., ~85 °C) | -102 kJ/mol (average) nih.gov |

Note: Temperatures and enthalpies can vary significantly based on the specific compound structure and experimental conditions.

This nitrogen extrusion is a key step in many reactions involving sulfonyl azides under thermal conditions, leading to the generation of sulfonyl nitrenes which then undergo subsequent transformations. beilstein-journals.orggoogle.comresearchgate.netresearchgate.netwikipedia.org

Photochemical Activation and Transformations

In addition to thermal decomposition, this compound and other sulfonyl azides can be activated photochemically. Photolysis, typically with UV light, induces the elimination of nitrogen and the formation of sulfonyl nitrenes. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov This process often involves the excitation of the azide to a singlet excited state, which then undergoes concerted rearrangement or intersystem crossing to the triplet state, followed by nitrogen extrusion. wikipedia.orgresearchgate.netresearchgate.net

Photocatalytic activation of sulfonyl azides has been explored as a method to generate reactive species, including sulfonyl nitrenes, which can participate in reactions such as C-H activations and amide formation. researchgate.netresearchgate.netnih.gov The use of visible light-mediated triplet energy transfer has also been investigated as a strategy for generating triplet nitrenes from sulfonyl azides for applications like sulfilimine synthesis. chemrxiv.org

Electrophilic and Nucleophilic Behavior of the Azide Group

The azide group (N₃⁻) possesses a resonance structure that allows it to exhibit both nucleophilic and electrophilic characteristics. Generally, the terminal nitrogen (Nγ) is considered mildly nucleophilic, while electrophilic attack tends to occur at the internal nitrogen (Nα). wikipedia.org

As a nucleophile, the azide ion can participate in S₂ reactions, displacing leaving groups to form alkyl or aryl azides. masterorganicchemistry.com It can also act as a nucleophile in acyl substitution reactions with activated carbonyl compounds like acid chlorides or anhydrides to form acyl azides. masterorganicchemistry.com

Conversely, the azide group can also react with electron-deficient species, indicating electrophilic behavior or participation in cycloaddition reactions as a 1,3-dipole. masterorganicchemistry.comresearchgate.netnih.gov Chlorosulfonyl isocyanate (CSI), a related compound, is known for its highly reactive nature, attributed in part to the polarization induced by the electronegative chlorosulfonyl group. beilstein-journals.org While the provided information does not detail specific electrophilic reactions of this compound itself, the general reactivity of the azide functionality and the electron-withdrawing nature of the chlorosulfonyl group suggest that the azide in ClSO₂N₃ can participate in reactions characteristic of organic azides, including those involving both nucleophilic and electrophilic interactions.

Nitrene Formation and Reactivity

A key aspect of this compound chemistry is its role as a convenient source of sulfonyl nitrenes. These highly reactive intermediates play a crucial role in various transformations.

Generation and Characterization of Sulfonyl Nitrenes from this compound

Sulfonyl nitrenes, with the general formula RSO₂N, are typically generated by the thermal or photochemical decomposition of sulfonyl azides (RSO₂N₃), with the extrusion of nitrogen gas. beilstein-journals.orggoogle.comresearchgate.netresearchgate.netwikipedia.orgresearchgate.netnih.gov For this compound (ClSO₂N₃), this process yields chlorosulfonyl nitrene (ClSO₂N).

Characterization of these transient and highly reactive species often requires specialized techniques. Matrix-isolation techniques at low temperatures, coupled with spectroscopic methods such as infrared (IR) and electron paramagnetic resonance (EPR) spectroscopy, have been successfully employed to detect and characterize sulfonyl nitrenes. researchgate.netresearchgate.netnih.gov These studies provide insights into their structure and electronic configuration.

Singlet and Triplet Spin States of Sulfonyl Nitrenes

Sulfonyl nitrenes can exist in different spin states, primarily singlet and triplet. The electronic configuration of the nitrogen atom in a nitrene influences its reactivity. Spectroscopic studies, including EPR, have provided experimental evidence for the existence of both singlet and triplet sulfonyl nitrenes. researchgate.netnih.govnih.govrsc.org

For many sulfonyl nitrenes, the triplet spin state is considered the ground state, being lower in energy than the singlet state. wikipedia.orgresearchgate.netnih.govnih.govrsc.org However, theoretical calculations for some sulfamoyl nitrenes have suggested a closed-shell singlet ground state due to intramolecular interactions. nih.govrsc.org

The initially formed nitrene from the decomposition of a sulfonyl azide is often in the singlet state, which can then undergo intersystem crossing to the more stable triplet state. researchgate.netnih.govnih.govrsc.org The reactivity of the nitrene is dependent on its spin state; singlet nitrenes typically undergo concerted insertion or addition reactions, while triplet nitrenes, being diradicals, tend to participate in radical-like processes such as hydrogen atom abstraction. nih.govchemrxiv.org UV-pump IR-probe experiments have shown that the excited singlet state of sulfonyl nitrenes decays rapidly on a sub-nanosecond timescale. nih.gov

Intramolecular Rearrangements of Nitrenes (e.g., Pseudo-Curtius Type)

The decomposition of sulfonyl azides, including this compound, can lead to the formation of sulfonyl nitrenes. These nitrene intermediates are highly reactive and can undergo various transformations, notably intramolecular rearrangements analogous to the well-known Curtius rearrangement of acyl azides researchgate.netnih.govrsc.org. While the classic Curtius rearrangement involves the migration of an alkyl or aryl group to a nitrogen atom with the expulsion of nitrogen from an acyl azide, the "pseudo-Curtius" type rearrangement in the context of sulfonyl azides involves the migration of a group from sulfur to the adjacent nitrogen atom of the sulfonyl nitrene researchgate.netnih.govrsc.org.

Research into the decomposition of sulfonyl azides has provided evidence for the intermediacy of sulfonyl nitrenes. For instance, studies on the photolysis of sulfonyl azide isocyanate (OCN)S(O)₂N₃ in a solid neon matrix at low temperatures showed the splitting off of N₂ and the formation of a transient triplet sulfonyl nitrene intermediate, (OCN)S(O)₂N. Subsequent photolysis of this nitrene resulted in an oxygen-shifted pseudo-Curtius rearrangement, yielding a nitroso sulfoxide (B87167) (OCN)S(O)NO nih.gov. Similarly, thermolysis of mesitylene-2-sulphonyl azide has been shown to yield products derived from a Curtius-type rearrangement of the corresponding sulfonyl nitrene rsc.org. These findings support the concept that sulfonyl nitrenes generated from sulfonyl azides can undergo intramolecular rearrangements.

Reaction Mechanisms in Organic Transformations

The mechanisms by which this compound participates in organic transformations are diverse and depend heavily on the reaction conditions and the substrate involved. The initial step often involves the release of nitrogen gas to generate a sulfonyl nitrene, or in some cases, direct reaction via a concerted pathway or through other reactive intermediates.

Concerted vs. Stepwise Mechanisms

The question of whether a reaction proceeds via a concerted or stepwise mechanism is a central theme in the study of organic reaction mechanisms. In the context of azide decompositions and rearrangements, both concerted and stepwise pathways have been proposed and investigated researchgate.netwikipedia.orgwikipedia.orgic.ac.uk.

For the Curtius rearrangement of acyl azides, it was historically believed to occur via a two-step process involving an acyl nitrene intermediate. However, more recent research, including computational studies, has indicated that the thermal decomposition often proceeds through a concerted mechanism, where the loss of nitrogen gas and the migration of the R-group occur simultaneously, without the formation of a discrete nitrene intermediate researchgate.netwikipedia.orgic.ac.uk.

While specific detailed studies on the concerted vs. stepwise decomposition of this compound to its corresponding nitrene were not extensively detailed in the provided snippets, the general principles observed for other azides and related compounds like chlorosulfonyl isocyanate are relevant. For instance, computational studies on the reaction of chlorosulfonyl isocyanate (a related, highly reactive species) with fluoroalkenes provided evidence for a concerted pathway in the cycloaddition reaction, suggesting that concerted mechanisms are plausible for reactions involving the chlorosulfonyl group and unsaturated systems beilstein-journals.orgscribd.com. The preferred mechanism (concerted or stepwise) can be influenced by factors such as the nature of the azide, the reaction conditions (e.g., thermal vs. photochemical), and the presence of catalysts or specific solvents researchgate.netwikipedia.org.

Role of Intermediates and Transition States

Reaction mechanisms are often described in terms of intermediates and transition states. Intermediates are transient species that exist for a short time during a reaction, while transition states are high-energy configurations representing the peak of an energy barrier between reactants, intermediates, or products beilstein-journals.orgcuny.edu.

In the reactions of this compound, potential intermediates include the sulfonyl nitrene (ClSO₂N) formed after the extrusion of N₂ researchgate.netnih.govrsc.org. This nitrene intermediate, if formed, is highly electrophilic and short-lived. Its subsequent reactions, including intramolecular rearrangements or reactions with other molecules, proceed through specific transition states.

Influence of Solvent and Catalysis on Reaction Mechanisms

The reaction environment, including the solvent and the presence of catalysts, can significantly influence the mechanism and outcome of reactions involving this compound researchgate.netdnu.dp.uabenchchem.comnsf.govacs.orgacs.orgthieme-connect.comresearchgate.net.

Solvent effects can impact reaction rates and pathways by stabilizing or destabilizing reactants, intermediates, and transition states through various interactions such as solvation, hydrogen bonding, and polarity effects nsf.govacs.orgacs.org. For instance, the polarity of the solvent can affect the energy profile of a reaction, potentially favoring a more polar transition state or intermediate. Studies on various reactions have shown that changing the solvent can alter the relative stabilities of transition states, thereby influencing the preference for concerted or stepwise pathways beilstein-journals.orgnsf.govnih.gov.

Catalysis can also play a critical role in the reactions of azides. Transition metals, for example, have been shown to catalyze reactions involving azides, often by coordinating with the azide or a resulting nitrene intermediate, thereby lowering activation barriers and directing the reaction towards specific products acs.orgmdpi.com. While the provided snippets did not detail specific catalytic systems for this compound itself, the general principle of metal catalysis influencing azide reactivity and the fate of nitrene intermediates is well-established in organic chemistry mdpi.com. The choice of catalyst can affect the mechanism, potentially promoting pathways that would be less favorable under uncatalyzed conditions.

The synthesis of arylsulfamoyl azides using this compound, for example, was noted to have modest yields, suggesting the influence of reaction conditions on efficiency nih.govacs.orgrsc.org. The development of alternative sulfonyl azide transfer reagents highlights the ongoing efforts to find milder and more efficient methods for introducing the sulfonyl azide moiety, indirectly emphasizing the sensitivity of reactions involving this compound to reaction conditions acs.orgnih.govacs.orgnih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 508919 |

| 4-Chlorobenzene-1-sulfonyl azide | 12206222 |

| Chlorosulfonyl isocyanate | 70918 |

Data Table Example (Illustrative - based on general principles discussed)

| Pathway | Description | Calculated Activation Energy (kcal/mol) |

| Concerted | Simultaneous N₂ extrusion and group migration | E_concerted |

| Stepwise | N₂ extrusion followed by nitrene rearrangement | E_stepwise |

Note: The values E_concerted and E_stepwise are hypothetical and for illustrative purposes only, representing the type of data that would be generated in a computational study comparing these pathways.

This table format can be used to present actual computational or experimental kinetic data if it becomes available for this compound or closely related sulfonyl azides undergoing similar transformations.

Applications of Chlorosulfonyl Azide in Organic Synthesis

Cycloaddition Chemistry

Divergent Reactivity in Cycloadditions (e.g., Ketenimine Formation)

Chlorosulfonyl azide (B81097) can participate in cycloaddition reactions, exhibiting divergent reactivity that can lead to different product classes. One notable example is its involvement in reactions that generate ketenimines. Ketenimines are reactive intermediates that can subsequently undergo further transformations, including cycloadditions, to form various cyclic compounds. benthamscience.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, while primarily known for forming 1,2,3-triazoles, has been extended to generate ketenimines from sulfonyl azides and alkynes. benthamscience.com These ketenimines can then be utilized in subsequent reactions, expanding the scope of molecular construction. benthamscience.com

Construction of Complex Molecular Architectures

Chlorosulfonyl azide plays a role in the construction of complex molecular architectures through its ability to introduce reactive functionalities and participate in cascade reactions. buponline.com The strategic use of CSA allows for the formation of crucial bonds and the creation of intricate molecular scaffolds.

Functionalization of Alcohols and Amines

This compound can be employed in the functionalization of alcohols and amines. While direct reactions with CSA can be complex, related sulfonyl azides or methods utilizing azide transfer reagents derived from sulfonyl compounds are used to introduce azide or sulfamoyl groups onto alcohols and amines. For instance, alkoxysulfonyl azides, derived from alcohols, have been utilized in enantioselective C-H amination reactions catalyzed by cobalt(II) complexes, leading to the formation of chiral sulfamidates. nsf.govnih.gov These cyclic sulfamidates can then be ring-opened by nucleophiles to yield β-functionalized chiral amines. nsf.govnih.gov The direct azidation of alcohols using azide transfer reagents in continuous-flow systems has also been reported, providing a safer and more efficient route to azide-functionalized compounds, which can then be further transformed into amines or triazoles via click chemistry. organic-chemistry.org

Synthesis of Sulfonamides and Sulfamoyl Derivatives

The synthesis of sulfonamides and sulfamoyl derivatives is a significant application area where reagents related to this compound or methods involving sulfonyl azides are employed. Sulfonamides are a crucial class of compounds with widespread applications, particularly in medicinal chemistry. icm.edu.plthieme-connect.com While traditional methods for sulfonamide synthesis often involve sulfonyl chlorides reacting with amines, alternative approaches utilizing sulfonyl azides or related transfer reagents have been developed. icm.edu.plthieme-connect.comnih.gov Sulfamoyl azides, which can be generated from secondary amines and sulfonyl azide transfer agents, have been used in cycloaddition reactions with alkynes to form sulfamoyl-1,2,3-triazoles. nih.gov Although the direct synthesis of arylsulfamoyl azides using this compound faced challenges due to side reactions and handling difficulties, alternative sulfonyl azide transfer reagents have been developed to overcome these limitations. nih.gov The synthesis of sulfonamide derivatives can involve various strategies, including S-N bond formation, C-N cross-coupling, N-H functionalization, and C-H amination. thieme-connect.com

Applications in Peptide Chemistry and Bioconjugation (Focus on azide reactivity)

The azide functionality present in this compound and related sulfonyl azides makes them relevant in peptide chemistry and bioconjugation, primarily through the versatile reactivity of the azide group in click chemistry reactions. acs.orgnih.govnih.govnih.gov Azides are widely used in bioconjugation due to their small size, stability, and ability to undergo selective ligation reactions under mild conditions. acs.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are prominent examples of click reactions that utilize the azide group to conjugate peptides, proteins, and other biomolecules with various probes and functional molecules. acs.orgnih.govnih.govnih.gov While this compound itself might not be directly used for bioconjugation due to its high reactivity, the azide group it can introduce or its role in generating other sulfonyl azides makes it indirectly relevant to this field. Sulfonyl azides have been explored for reactions with norbornenes, enabling the aziridination of peptides and proteins for labeling purposes. rsc.org The ability to selectively modify biomolecules using azide chemistry has revolutionized the development of bioconjugates for applications ranging from target identification to the synthesis of modified protein conjugates. acs.orgnih.govnih.gov

Theoretical and Computational Investigations of Chlorosulfonyl Azide

Electronic Structure and Bonding Analysis

Computational studies delve into the electronic distribution and bonding characteristics within the chlorosulfonyl azide (B81097) molecule, which are fundamental to understanding its behavior.

Quantum Mechanical Studies (e.g., DFT, MP2)

Quantum mechanical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory of second order (MP2), have been widely employed to investigate the structural stability and electronic properties of chlorosulfonyl azide. Studies utilizing the DFT-B3LYP level with basis sets like 6-311++G** or 6-311+G** have been reported. mdpi.comresearchgate.netresearchgate.netresearchgate.net These calculations provide insights into optimized geometries, vibrational modes, and energy landscapes. mdpi.comresearchgate.net MP2 calculations have also been used and show similar structural parameters for energy minima compared to DFT. mdpi.comresearchgate.net These methods allow for the calculation of properties like infrared and Raman intensities and depolarization ratios for specific conformers. researchgate.net

Conformational Analysis and Stability

Conformational analysis of this compound using computational methods, including DFT, predicts the existence of a stable gauche conformation. mdpi.comresearchgate.net Potential scans for the rotation of the azide (-NNN) rotor have been calculated, consistently showing a single minimum corresponding to a gauche arrangement. mdpi.comresearchgate.net In this gauche conformation, the -NNN moiety is predicted to nearly eclipse one of the two sulfonyl S=O bonds, with a torsional angle of about 80°. mdpi.com This preferred conformation is likely stabilized by conjugation effects, similar to what is observed in formyl and vinyl azides. mdpi.com Computational studies on related sulfonyl azides, such as fluorosulfonyl azide (FSO₂N₃) and trifluoromethylsulfonyl azide (CF₃SO₂N₃), also indicate a preference for a synperiplanar configuration between the S=O bond and the azide group in the solid state, which is rationalized by anomeric interactions. researchgate.net

Electron Density Distribution and Reactivity Predictions

Analysis of electron density distribution provides valuable information for predicting the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps can differentiate electron-rich and electron-deficient regions within the molecule, indicating potential sites for interaction. ub.edu While the provided search results discuss electron density and reactivity in a general context and for other compounds openreview.netnih.govmdpi.com, applying these principles to this compound would involve analyzing the charge distribution on the sulfur, chlorine, nitrogen, and oxygen atoms to understand how it might interact with nucleophiles or electrophiles. Conceptual Density Functional Theory (CDFT) and Electron Localization Function (ELF) analyses are tools used to characterize global and local reactivity indices and predict reactivity patterns. mdpi.com

Mechanistic Modeling and Energy Profiles

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving this compound and mapping their energy profiles.

Calculation of Transition States and Activation Energies

Computational methods are used to locate transition states (TSs) and calculate activation energies for reactions involving this compound or related sulfonyl azides. nih.govamazonaws.com These calculations help in understanding the energy barrier that must be overcome for a reaction to occur. For example, computational studies on cycloaddition reactions involving sulfonyl azides have evaluated transition state structures and carried out frontier molecular orbital analysis to understand reactivity and selectivity. gla.ac.uk The distortion/interaction model is a computational technique used to break down activation barriers into distortion and interaction energy components, providing insight into the factors influencing the reaction rate. amazonaws.com

Solvation Effects in Computational Studies

Computational studies of chemical compounds often consider the influence of the surrounding environment, particularly when reactions or spectroscopic measurements occur in solution. Solvation effects can significantly impact molecular geometries, stabilities, and electronic properties. nih.govmdpi.com While specific detailed studies on the solvation effects on this compound's theoretical calculations were not extensively found in the search results, the importance of including solvation models in computational chemistry is well-established. Implicit solvation models, such as the polarizable continuum model (PCM) or the universal solvation model based on density (SMD), are commonly used to represent the solvent as a continuous medium with specific dielectric properties. mdpi.com Explicit solvation models, which include discrete solvent molecules in the calculations, can provide a more detailed picture of solute-solvent interactions. mdpi.com The choice of solvation model can influence the accuracy of predicted properties, including molecular geometries and energies. nih.gov

Spectroscopic Property Predictions and Interpretations (excluding basic identification)

Theoretical calculations are frequently used to predict and interpret the spectroscopic properties of molecules, offering a complementary approach to experimental spectroscopy. For this compound, computational methods have been applied to understand its vibrational and electronic spectra.

Vibrational Frequency Assignments and Normal Coordinate Analyses

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, can predict vibrational frequencies and intensities. mdpi.comresearchgate.netuprm.edu Normal coordinate analysis is a computational technique used in conjunction with vibrational spectroscopy to assign observed frequencies to specific molecular motions and to understand the potential energy distribution among these modes. mdpi.comresearchgate.netacs.orgumich.edu

Studies on related sulfonyl azides, such as haloselenonyl azides, have utilized DFT calculations (e.g., B3LYP functional with basis sets like 6-311++G**) to calculate vibrational modes, IR and Raman intensities, and depolarization ratios. mdpi.comresearchgate.net These calculations allow for the assignment of vibrational modes based on calculated potential energy distributions (PEDs). mdpi.comresearchgate.net For this compound, theoretical calculations have predicted a stable gauche conformation, and vibrational analyses have been performed for this conformer. researchgate.netmdpi.com The assignment of vibrational modes is often based on calculated PED values and comparisons with experimental data for similar molecules. mdpi.com

Electronic Absorption Spectra Calculations

Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, probes transitions between electronic energy levels in a molecule. Theoretical methods, such as time-dependent DFT (TD-DFT) or Configuration Interaction Singles (CIS), can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum. nih.govlibretexts.org

Studies on acyl azides have shown that the electronic absorption spectra differ significantly from those of aryl or alkyl azides, indicating a notable effect of the carbonyl group on the electronic structure. nih.gov Theoretical calculations using methods like RHF/6-311G* and B3LYP/6-31+G* have been employed to study the ground states, while CIS and AM1-CI procedures have been used for excited states to interpret electronic transitions. nih.gov For this compound, calculations of electronic absorption spectra would involve similar methodologies to understand its electronic transitions and how they relate to its molecular structure. Solvation effects can also influence electronic absorption spectra, leading to shifts in band positions and changes in intensity. nih.govbau.edu.lbpsu.edu

Correlation of Theoretical and Experimental Spectroscopic Data

Comparing theoretically calculated spectroscopic data with experimental results is crucial for validating computational models and refining the understanding of molecular properties. diva-portal.orgnih.gov For this compound and related compounds, correlations between predicted and observed vibrational frequencies and intensities help confirm vibrational assignments and conformational preferences. mdpi.comuprm.edumdpi.com Discrepancies between theoretical and experimental data can highlight limitations of the computational methods or suggest the presence of phenomena not fully accounted for in the calculations, such as intermolecular interactions or dynamic effects. diva-portal.org

In vibrational spectroscopy, scaling factors are sometimes applied to calculated frequencies to improve agreement with experimental values. mdpi.com For electronic absorption spectra, comparing calculated transition energies and intensities with experimental UV-Vis bands helps in assigning electronic transitions and understanding the nature of the excited states. nih.gov The correlation of theoretical and experimental data is an iterative process that contributes to a more accurate and comprehensive understanding of the molecule's spectroscopic behavior.

Advanced Research Directions and Emerging Methodologies

Continuous Flow and Microreactor Chemistry with Chlorosulfonyl Azide (B81097)

Continuous flow chemistry, often employing microreactors, offers several advantages for reactions involving hazardous or reactive reagents like chlorosulfonyl azide. These benefits include enhanced safety, improved process control, minimization of hazardous intermediate accumulation, and the potential for telescoped reaction sequences. mdpi.comnih.govalmacgroup.comnih.govvapourtec.comwhiterose.ac.ukmit.eduresearchgate.net

Minimizing Hazardous Intermediate Accumulation

One of the key advantages of continuous flow is the ability to generate and immediately consume reactive or hazardous intermediates, thereby minimizing their accumulation. nih.govresearchgate.netbenchchem.com This is particularly relevant for reactions involving this compound, where transient species might pose safety risks. By carefully controlling the residence time and reagent mixing in a flow system, the concentration of such intermediates can be kept low, reducing the potential for side reactions or hazardous events. nih.govresearchgate.netbenchchem.com For example, continuous flow diazotization processes have been shown to minimize the accumulation of energetic diazonium salts. researchgate.net

Multistep Telescoped Reactions in Flow

Continuous flow setups facilitate the integration of multiple reaction steps in a single continuous process without the need for isolation and purification of intermediates. mdpi.comnih.govvapourtec.comnih.gov This "telescoping" approach is highly efficient and can significantly reduce reaction times and waste generation. mdpi.comvapourtec.comnih.gov For reactions involving this compound, a telescoped sequence in flow allows for the in situ generation of the azide and its subsequent reaction in a downstream reactor, further enhancing safety by avoiding the handling and storage of the isolated hazardous reagent. benchchem.comnih.gov Researchers have demonstrated telescoped flow processes for the synthesis of various compounds, highlighting the potential for applying this strategy to reactions utilizing this compound. nih.govresearchgate.netbenchchem.comnih.gov

Catalytic Systems for this compound Reactions

The development of catalytic systems for reactions involving sulfonyl azides, including this compound, is an active area of research aimed at improving selectivity, efficiency, and enabling new transformations. mdpi.com

Transition Metal Catalysis (e.g., Copper, Rhodium)

Transition metals, particularly copper and rhodium, have been explored as catalysts for reactions involving sulfonyl azides. researchgate.netbenchchem.commdpi.comresearchgate.netdiva-portal.org These metals can coordinate with the azide or intermediates derived from it, influencing the reaction pathway and enabling transformations that are difficult to achieve otherwise. Copper catalysis has been widely used in azide-alkyne cycloaddition reactions (Click Chemistry), where azides react with alkynes to form triazoles. researchgate.netresearchgate.netnih.govwikipedia.org While much of this work has focused on organic azides, the principles can be extended to reactions involving sulfonyl azides. Copper catalysts have also been employed in C-N cross-coupling reactions involving azides. mdpi.comacs.orgthieme-connect.comresearchgate.net Rhodium catalysis is known for its ability to catalyze transformations involving carbenoid or nitrenoid intermediates, which can be generated from the decomposition of azides. nih.govdiva-portal.orgnih.gov Rhodium catalysts have been used in reactions such as C-H amination and cyclopropanation using sulfonyl azides. nih.govnih.gov Research continues to explore the scope and limitations of transition metal catalysis in reactions involving this compound and related sulfonyl azides.

Ligand Design and Selectivity Control

Ligand design plays a crucial role in controlling the selectivity of reactions involving sulfonyl azides, particularly in metal-catalyzed transformations such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Investigations have shown that ligands coordinated to the copper(I) ion can significantly influence the outcome of the reaction, modulating the selective synthesis of sulfonyltriazoles. scielo.org.mx For instance, studies have demonstrated that ligands like 2,6-lutidine and thiophene-2-carboxylate (B1233283) can impact selectivity in the synthesis of sulfonyltriazoles. scielo.org.mx Thioanisole has also been reported as an effective copper ligand for sulfonyltriazole synthesis in water. scielo.org.mx

In the context of kinetic resolution of racemic α-chiral azides via CuAAC, newly developed pyridine-bisoxazoline (PYBOX) ligands bearing a C4 sulfonyl group have enabled effective kinetic resolution. researchgate.net These ligands, in conjunction with a copper catalyst, can effectively convert sterically hindered racemic azides to chiral triazoles, allowing for the recovery of the starting azide as a chiral material. rsc.org Mechanistic studies suggest that the sulfonyl group in the ligand decreases Lewis basicity while increasing the electrophilicity of the copper center, which facilitates the interaction with the azide or carbonyl moiety, enabling enantiomeric recognition. rsc.org

Development of Next-Generation Sulfonyl Azide Reagents

The inherent instability and handling difficulties associated with some traditional sulfonyl azides, such as this compound, have driven the development of more stable and user-friendly alternatives. nih.govorganic-chemistry.orgucc.ie

Design of More Stable and Selective Transfer Agents

Significant efforts have been directed towards designing sulfonyl azide transfer agents that are more stable, less explosive, and easier to handle than earlier reagents like triflyl azide or in situ prepared this compound. nih.govorganic-chemistry.orgucc.ie Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) emerged as a notable development, offering a crystalline, shelf-stable, and easily synthesized alternative to triflyl azide for diazotransfer reactions. organic-chemistry.orgresearchgate.net It has shown comparable or superior efficiency in converting primary amines to azides and activated methylene (B1212753) compounds to diazo compounds. organic-chemistry.org While initially considered inert, later studies indicated that ISA·HCl was not entirely without safety concerns, and sulfate (B86663) and mesylate salts of ISA were found to be more stable. researchgate.net

Another approach involves the development of novel sulfonyl azide transfer agents, such as 2,3-dimethyl-1H-imidazolium triflate, which can be used to generate sulfamoyl azides from secondary amines. nih.gov This reagent is a stable solid and can be stored refrigerated for extended periods. nih.gov

Immobilized and Resin-Bound Azides

To address the safety and handling challenges of sulfonyl azides, the development of immobilized or resin-bound azides has been explored. This strategy aims to provide safer and more convenient reagents for various transformations. Resin-bound aminoethane sulfonyl azides have been utilized, with optimized protocols developed for their loading and subsequent use in reactions like the preparation of N-acyl sulfonamide linkers for solid-phase peptide synthesis. nih.gov

Furthermore, azide resins have been developed and utilized for the in situ generation of sulfonyl azides in continuous flow systems, offering a safer alternative to handling potentially explosive reagents on a larger scale. ucc.ieacs.org This approach has been successfully applied to diazo transfer reactions, even with substrates that were not compatible with previous methods using aqueous sodium azide. acs.org Imidazole-1-sulfonyl azide hydrochloride has also been used to prepare azido-based solid supports from amine-functionalized resins, including various types of polymers like polyethylene (B3416737) glycol (PEG) and polystyrene (PS). researchgate.netacs.org

Strategies for Improved Yields and Atom Economy

Improving yields and atom economy in reactions involving sulfonyl azides is a key focus in synthetic methodology development. In copper-catalyzed sulfonyl azide-alkyne cycloaddition reactions, modifying conditions with mild acid additives, such as water, in combination with a base like triethylamine (B128534) (TEA), has been shown to significantly increase yields of products like triazolopyrimidines. acs.org

For diazo transfer reactions, using an appropriate excess of the sulfonyl azide reagent can help maximize the yield, especially for valuable substrates. orgsyn.org However, it is noted that for some reagents like 2,3-dimethyl-1H-imidazolium triflate, using excess reagent can lead to degradation of the azide product, suggesting that optimizing the stoichiometry is crucial for yield optimization. nih.gov

Strategies also include exploring alternative reaction pathways and catalysts. For instance, photocatalytic methods for generating nitrene radical anions from sulfonyl azides have been developed for intermolecular aziridination of unactivated alkenes, offering a new strategy for azide activation and potentially improved atom economy by allowing the alkene to be used as the limiting reagent. acs.org

The direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides represents an atom-economical approach to C-N bond formation. rsc.org Optimized conditions involving specific catalytic systems, such as iridium catalysts, have been developed to achieve good to excellent yields and high regioselectivity in these transformations. rsc.org

Conclusions and Future Outlook

Summary of Key Academic Contributions

Academic research involving chlorosulfonyl azide (B81097) has primarily focused on its application as a reagent for introducing the azido (B1232118) or sulfonylazido group into organic molecules. Early work explored its use in the synthesis of sulfamoyl azides, although this method was noted for the explosive and difficult-to-handle nature of the reagent and modest yields acs.orgnih.gov. Despite these challenges, chlorosulfonyl azide provided an alternative route that circumvented issues like aromatic ring chlorination encountered with other methods acs.orgnih.gov.

More recent academic contributions have investigated the structural stability and vibrational properties of related haloselenonyl azides using computational methods, providing insights into their conformational behavior mdpi.comsemanticscholar.org. While these studies focus on selenium analogs, they contribute to the broader understanding of the structural characteristics and potential reactivity of this class of compounds, including this compound. The compound's role as a precursor to reactive intermediates, such as sulfamoyl azides which can be progenitors of rhodium azavinyl carbenes, highlights its significance in generating versatile building blocks for further transformations like asymmetric additions to olefins acs.orgnih.gov.

Unaddressed Challenges and Unexplored Reactivity

Despite its demonstrated utility, several challenges associated with this compound remain unaddressed, primarily concerning its handling and stability. Its highly explosive nature and difficulty in handling have been significant limitations to its broader application in organic synthesis acs.orgnih.gov. The modest yields often obtained in reactions utilizing this compound also present a challenge for large-scale synthetic efforts acs.orgnih.gov.

Furthermore, there is likely unexplored reactivity associated with this compound. Given the diverse transformations possible with other azide and sulfonyl-containing reagents, there may be novel reaction pathways or catalytic applications that have not yet been fully investigated. The potential for engaging in different types of cycloadditions, insertion reactions, or as a source of nitrogen under specific conditions warrants further exploration. The influence of different catalysts or reaction conditions on its reactivity and selectivity remains an area for potential research.

Potential for Novel Synthetic Applications

The unique combination of the sulfonyl chloride and azide functionalities in this compound suggests potential for novel synthetic applications. Its ability to act as a diazo transfer agent or to participate in cycloaddition reactions could be leveraged in the synthesis of complex heterocyclic compounds or the introduction of nitrogen-containing functionalities into challenging molecular scaffolds.

Given the increasing interest in click chemistry and related bioorthogonal reactions, exploring the potential of this compound or derivatives in such contexts could be fruitful, although its inherent reactivity would require careful control. The development of milder or more controlled methods for utilizing this compound could unlock new avenues in the synthesis of pharmaceuticals, agrochemicals, or materials. For instance, its reactivity could be harnessed in flow chemistry setups to mitigate safety concerns associated with batch processing of energetic materials researchgate.net.

Interdisciplinary Research Opportunities

Research involving this compound and related compounds presents several interdisciplinary opportunities. Collaboration between synthetic chemists and computational chemists could lead to a better understanding of its reaction mechanisms and prediction of novel reactivity, potentially identifying safer handling procedures or alternative reaction conditions. Studies on the structural and energetic properties of this compound and similar energetic molecules could involve collaborations with materials scientists and physicists researchgate.net.

Furthermore, exploring the potential biological activity of molecules synthesized using this compound-mediated reactions could foster collaborations with researchers in medicinal chemistry and chemical biology. While direct biological applications of this compound itself are limited due to its reactivity, the functional groups it introduces are prevalent in biologically active molecules. Investigating its use in the synthesis of probes or modified biomolecules for studying biological processes could also be an area of interdisciplinary research nih.gov.

Q & A

Q. What are the critical safety protocols for handling chlorosulfonyl azide in laboratory settings?

this compound is highly reactive and requires stringent safety measures. Always use a fume hood, wear nitrile gloves, and employ chemical-resistant aprons. Store in a cool, dry place away from reducing agents and organic materials. Refer to SDS guidelines for emergency procedures, including spill containment (neutralize with sodium bicarbonate) and first aid for exposure (flush eyes/skin with water for 15 minutes) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Synthesis typically involves sulfonylation of hydrazoic acid derivatives. To reduce byproducts like sulfonic acid residues:

- Maintain reaction temperatures below 0°C to control exothermic side reactions.

- Use stoichiometric excess of chlorosulfonic acid (1.5:1 molar ratio) to ensure complete conversion.

- Monitor reaction progress via FT-IR (disappearance of N–H stretch at ~3350 cm⁻¹) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H NMR (δ 3.8–4.2 ppm for SO₂Cl groups), ¹³C NMR (δ 45–50 ppm for sulfonyl carbons).

- Raman Spectroscopy : Peaks at 1350 cm⁻¹ (S=O stretching) and 2100 cm⁻¹ (N₃ symmetric stretch).

- Mass Spectrometry : Molecular ion [M+] at m/z 155.5 (calculated for ClSO₂N₃) .

Advanced Research Questions

Q. How do computational models predict the thermal decomposition pathways of this compound?

Density functional theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) indicate two primary pathways:

- Pathway A : Homolytic cleavage of S–N bonds, yielding SO₂ and ClN₃ (ΔG‡ = 85 kJ/mol).

- Pathway B : Rearrangement to sulfonyl nitrene intermediates, followed by N₂ release (ΔG‡ = 92 kJ/mol). Validate predictions experimentally using differential scanning calorimetry (DSC) and gas chromatography–mass spectrometry (GC-MS) .

Q. What strategies resolve contradictions in reported reaction kinetics of this compound with amines?

Discrepancies in rate constants (e.g., 0.15 vs. 0.22 M⁻¹s⁻¹ for aniline reactions) may arise from solvent polarity or trace moisture. To reconcile

Q. How can isotopic labeling elucidate the mechanism of [2+3] cycloadditions involving this compound?

Introduce ¹⁵N-labeled azide to track nitrogen incorporation in triazole products. Analyze via:

- ¹⁵N NMR : Detect isotopic shifts in cycloadducts.

- Isotope Ratio Mass Spectrometry (IRMS) : Quantify ¹⁵N enrichment in intermediates. This approach confirmed a stepwise mechanism over concerted pathways in styrene derivatives .

Data Validation & Experimental Design

Q. What controls are essential for reproducibility in azide-based click chemistry experiments?

Q. How should researchers address discrepancies in this compound’s reported solubility profiles?

Conflicting solubility data (e.g., 12 g/L vs. 8 g/L in THF) may reflect impurities or hydration.

- Purify via vacuum sublimation (40°C, 0.1 mmHg).

- Measure solubility gravimetrically after 24-hour equilibration.

- Cross-validate with HPLC (C18 column, acetonitrile/water eluent) .

Methodological Resources

Q. What databases provide authoritative toxicity and regulatory data for this compound?

Q. How to structure a research paper on azide chemistry for ACS journals?

Follow the ACS Style Guide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.